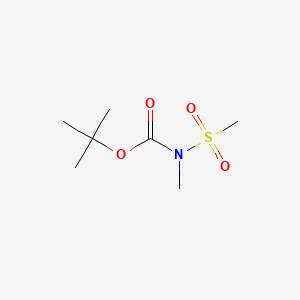
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride
Übersicht
Beschreibung
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is a heterobifunctional PEG linker containing an amino group and a carboxylic acid . The amino group can react with carboxylic acids, activated NHS esters, carbonyls, and so on, and the carboxylic acid can be reacted with amino groups in the presence of activators . It is also a molecule that binds to integrin receptors .
Synthesis Analysis
This compound is used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA . It is also used in the preparation and studies of the biological activities of kappa agonist CovX-bodies .Molecular Structure Analysis
The molecular formula of this compound is C6H14ClNO4 . Its molecular weight is 199.63 .Chemical Reactions Analysis
The amine group of this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 199.63 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Liposome Coupling Agents : The compound has been utilized in the synthesis of heterobifunctional cross-linking reagents for the coupling of peptides to liposomes. These reagents, including derivatives of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, are designed to improve the delivery of synthetic peptides in vaccination formulations. The hydrophilic polyoxyethylene chains introduced by these reagents offer good accessibility to their conjugates and potentially reduce the immunogenicity compared to traditional spacer arms, which is crucial for the development of synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
PNA Oligoether Conjugates : It has also found application in the conjugation of oligoethers to peptide nucleic acids (PNAs) with internally or N-terminal placed diaminopropionic acid residues. The compound facilitates the attachment of oligoether groups to PNAs, enhancing their properties for potential therapeutic applications (Ghidini, Steunenberg, Murtola, & Strömberg, 2014).
Biocatalysis and Stereochemistry
- Biocatalysis and Stereoselectivity : Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound structurally related to 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, has shown that it can be stereoselectively hydrolyzed by bacterial species. This highlights its potential application in stereochemical analyses and the synthesis of chiral compounds (Majewska, 2015).
Chiral Derivatizing Agents
- The research also suggests its utility as a versatile chiral phosphonic auxiliary, indicating its potential as a chiral derivatizing agent for amines and alcohols. This capability is valuable for the separation and analysis of enantiomers in various chemical and pharmaceutical applications (Majewska, 2019).
Wirkmechanismus
Target of Action
The primary target of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is integrin receptors . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signaling, and cell movement.
Mode of Action
This compound binds to integrin receptors . The exact mechanism of interaction is not fully understood, but it is known that the compound can interact with these receptors and modulate their activity. This interaction can lead to changes in cell behavior, such as alterations in cell adhesion, migration, and signaling pathways.
Pharmacokinetics
Its solubility in water and organic solvents suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with integrin receptors. It may influence cell behavior, including cell adhesion, migration, and signaling pathways . These effects could have implications in various biological processes and diseases where integrin receptors play a key role.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c7-1-2-10-3-4-11-5-6(8)9;/h1-5,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPFHPADAGAUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671954 | |
| Record name | [2-(2-Aminoethoxy)ethoxy]acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134979-01-4 | |
| Record name | Acetic acid, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134979-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Aminoethoxy)ethoxy]acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)




![1H-Cyclopropa[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)






